Camlipixant
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Overview
Description
Camlipixant is a selective P2X3 antagonist currently under development by GlaxoSmithKline (GSK) for the treatment of chronic refractory cough and other cough hypersensitization-related disorders . This compound is a benzoimidazole derivative formulated as a tablet and administered orally . Chronic cough is a persistent condition that significantly impacts the quality of life, and this compound represents a promising therapeutic option for patients who have not responded to other treatments .
Preparation Methods
The synthetic routes and reaction conditions for camlipixant have not been extensively detailed in publicly available sources. it is known that this compound is a benzoimidazole derivative, which suggests that its synthesis likely involves the formation of the benzoimidazole core through cyclization reactions. Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Camlipixant, as a benzoimidazole derivative, is expected to undergo various chemical reactions typical of this class of compounds. These reactions may include:
Oxidation: Benzoimidazoles can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and electrophiles like halogens. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
Camlipixant has several scientific research applications, particularly in the fields of medicine and pharmacology. Its primary application is in the treatment of chronic refractory cough, where it acts as a selective P2X3 antagonist to reduce cough frequency and severity . Additionally, this compound is being investigated for its potential use in treating other conditions associated with cough hypersensitization, such as interstitial cystitis, osteoarthritis pain, visceral pain, and chronic pruritus associated with atopic dermatitis . The compound’s ability to selectively target P2X3 receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes .
Mechanism of Action
Camlipixant exerts its effects by selectively antagonizing the P2X3 receptor, a ligand-gated ion channel involved in the transmission of sensory signals, including those related to cough reflex . By blocking the P2X3 receptor, this compound reduces the hypersensitivity of sensory nerves, thereby decreasing the frequency and severity of cough . This mechanism of action is particularly beneficial for patients with chronic refractory cough, as it addresses the underlying hypersensitization of the cough reflex .
Comparison with Similar Compounds
Similar compounds in this class include gefapixant and filapixant . While all these compounds target the P2X3 receptor, camlipixant is thought to be the most selective P2X3 antagonist, which may result in fewer side effects, such as taste disturbances, compared to other compounds . Gefapixant, for example, has been associated with a higher incidence of taste disturbances due to its broader activity on P2X2/3 receptors . Filapixant has shown efficacy in reducing cough frequency and severity but also presents taste-related adverse events at higher dosages . The unique selectivity of this compound for P2X3 receptors highlights its potential as a best-in-class treatment for chronic refractory cough .
Properties
CAS No. |
1621164-74-6 |
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Molecular Formula |
C23H24F2N4O4 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-[2,6-difluoro-4-(methylcarbamoyl)phenyl]-7-methylimidazo[1,2-a]pyridin-3-yl]methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1 |
InChI Key |
SEHLMRJSQFAPCJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)C[C@H]3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F |
Origin of Product |
United States |
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